molecular formula C12H10F3N3O2 B11053690 1-(furan-2-ylmethyl)-4-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-(furan-2-ylmethyl)-4-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B11053690
M. Wt: 285.22 g/mol
InChI Key: VVMMIUSTVLNSGG-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-4-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, a trifluoromethyl group, and a pyrazolopyridine core, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-4-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. The process often starts with the preparation of the furan-2-ylmethyl precursor, followed by the introduction of the trifluoromethyl group and the formation of the pyrazolopyridine core. Common reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-4-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyrazolopyridine core can be reduced under specific conditions to yield dihydropyrazolopyridine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydropyrazolopyridine derivatives, and various substituted pyrazolopyridine compounds.

Scientific Research Applications

1-(furan-2-ylmethyl)-4-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-4-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea
  • 3-(5-iodo-furan-2-yl)-1-pyridin-3-yl-propenone
  • 3-(5-iodo-furan-2-yl)-1-(1-oxy-pyridin-2-yl)-propenone

Uniqueness

Compared to these similar compounds, 1-(furan-2-ylmethyl)-4-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one stands out due to its unique combination of a furan ring, a trifluoromethyl group, and a pyrazolopyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

properties

Molecular Formula

C12H10F3N3O2

Molecular Weight

285.22 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-(trifluoromethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C12H10F3N3O2/c13-12(14,15)9-4-10(19)17-11-8(9)5-16-18(11)6-7-2-1-3-20-7/h1-3,5,9H,4,6H2,(H,17,19)

InChI Key

VVMMIUSTVLNSGG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C(F)(F)F

Origin of Product

United States

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